



Mulberroside C: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside C is a phenolic glycoside isolated from the root bark of Morus alba L., commonly known as white mulberry.[1][2] It belongs to the 2-arylbenzofuran class of natural products, a group of compounds noted for their diverse biological activities.[2] As a bioactive constituent of a plant with a long history in traditional medicine, **Mulberroside C** has attracted scientific interest for its potential pharmacological effects, including antiviral and antiplatelet activities. This document provides a detailed technical overview of the chemical structure, stereochemistry, and analytical methodologies related to **Mulberroside C**.

Chemical Structure and Stereochemistry

Mulberroside C is a complex glycoside. Its structure consists of a polycyclic aglycone linked to a pentose sugar moiety.

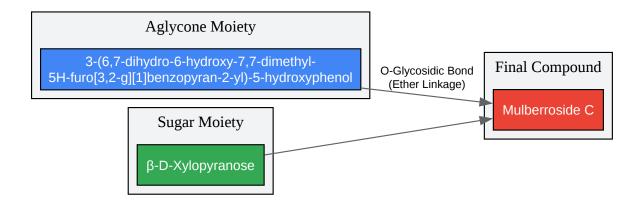
Aglycone Structure: The aglycone is a derivative of a 2-arylbenzofuran fused with a dihydropyran ring system. Specifically, it is a (6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g] [3]benzopyran-2-yl)phenol structure. This intricate scaffold features multiple aromatic and heterocyclic rings with several hydroxyl and methyl substituents.

Glycosidic Moiety: The sugar unit attached to the aglycone is a D-xylopyranose.



Glycosidic Linkage: The D-xylopyranose is linked to the aglycone's phenolic ring via an O-glycosidic bond. The stereochemistry of this linkage is beta (β), a common configuration for naturally occurring glycosides. The full chemical name, reflecting this linkage, is (2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol.

Stereocenters: **Mulberroside C** possesses five defined stereocenters. Four are located on the β -D-xylopyranoside ring, dictating its characteristic chair conformation. An additional chiral center is present on the dihydropyran ring of the aglycone at the carbon bearing a hydroxyl group. The specific stereochemistry is crucial for its molecular shape and biological interactions.



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Figure 1: Structural relationship of Mulberroside C components.

Quantitative Data

The physicochemical and spectroscopic properties of **Mulberroside C** are summarized below for reference and comparison.

Table 1: Physicochemical Properties of Mulberroside C



Property	Value	Reference(s)
CAS Number	102841-43-0	[3][4]
Molecular Formula	C24H26O9	[1]
Molecular Weight	458.46 g/mol	[1][4]
Exact Mass	458.15768 g/mol	
Appearance	Solid Powder	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1]
Purity	≥98% (Commercially available)	[1]

Table 2: Spectroscopic Data for Mulberroside C

Technique	Data	Reference(s)
Mass Spectrometry (MS)	Adducts ([M+H]+, [M+Na]+, etc.)Predicted Collision Cross Section (CCS) values are available in public databases.	
¹ H NMR	Used for structural elucidation. Complete assigned spectral data is not available in the cited literature.	[1]
¹³ C NMR	Used for structural elucidation. Complete assigned spectral data is not available in the cited literature.	[1]

Experimental Protocols

The isolation and structural characterization of **Mulberroside C** require a multi-step process involving extraction, purification, and spectroscopic analysis.



Protocol 1: Isolation and Purification from Morus alba

This protocol is a representative procedure synthesized from common phytochemical isolation methodologies.

- Plant Material Preparation:
 - Obtain dried root barks of Morus alba L..
 - Grind the material into a coarse powder to increase the surface area for extraction.
- Extraction:
 - Macerate or ultrasonicate the powdered plant material with 70-80% aqueous ethanol at a 1:10 (w/v) ratio.
 - Perform the extraction for 2-12 hours. Repeat the process twice to ensure exhaustive extraction.
 - Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning (Fractionation):
 - Suspend the crude extract in distilled water.
 - Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
 - First, partition against n-hexane to remove nonpolar constituents like fats and chlorophyll.
 - Next, partition the aqueous layer against ethyl acetate. Mulberroside C and other moderately polar compounds will move to the ethyl acetate fraction.
 - Finally, partition the remaining aqueous layer with n-butanol.
 - Concentrate the ethyl acetate fraction, which is typically enriched with Mulberroside C.
- Chromatographic Purification:





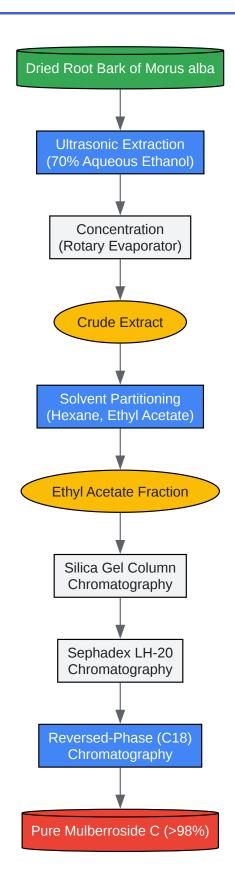


- Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol or a similar solvent system.
- Size-Exclusion Chromatography: Further purify the fractions containing Mulberroside C using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.
- Reversed-Phase Chromatography: The final purification step often involves a reversed-phase C18 (ODS) column, eluting with a methanol-water or acetonitrile-water gradient.
 This step is highly effective for isolating pure Mulberroside C.

Purity Assessment:

 Analyze the purified compound using High-Performance Liquid Chromatography (HPLC) to confirm its purity (typically >98%).





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Figure 2: General workflow for the isolation of **Mulberroside C**.



Protocol 2: Structural Elucidation

The definitive structure of an isolated compound is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS):
 - Perform High-Resolution Mass Spectrometry (HR-MS), typically with an Electrospray Ionization (ESI) source, to determine the exact mass of the molecular ion.
 - Calculate the molecular formula from the exact mass.
 - Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the xylopyranose unit, which helps confirm the glycosidic nature of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
 - Acquire a ¹H NMR spectrum to identify the number and types of protons (aromatic, aliphatic, hydroxyl, anomeric). Coupling constants (J-values) provide information about proton connectivity.
 - Acquire a ¹³C NMR spectrum, often along with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
 - Acquire 2D NMR spectra to establish the final structure:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the xylose ring).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the aglycone



fragments and linking the xylose unit to the aglycone at the correct position.

- Data Interpretation:
 - Integrate all spectroscopic data to assemble the planar structure.
 - Determine the relative stereochemistry using coupling constants and Nuclear Overhauser
 Effect (NOE) experiments.
 - Confirm the absolute stereochemistry by comparing data with known compounds, through chemical derivatization, or by advanced chiroptical methods.

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References

- 1. Mulberroside C | CAS:102841-43-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Sikokianin C | CAS:159813-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. CAS 102841-43-0 | Mulberroside C [phytopurify.com]
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